TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE
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Overview
Description
TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a tert-butyl carbamate group, a 4-fluorobenzyl thioether, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carbon disulfide and an alkylating agent to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazoles, and substituted benzyl derivatives .
Scientific Research Applications
TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring and the thioether group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl 2-bromo-4-fluorobenzyl (isopropyl)carbamate
Uniqueness
TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is unique due to the presence of the oxadiazole ring and the thioether linkage, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H20FN3O3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,21) |
InChI Key |
SPNLKVQVOMBJHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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